(6-amino-2,3-dihydro-1H-inden-5-yl)methanol
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Overview
Description
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features an indene backbone with an amino group at the 6-position and a hydroxymethyl group at the 5-position, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-amino-2,3-dihydro-1H-inden-5-yl)methanol can be achieved through several synthetic routes. One common method involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to introduce the amino group . Another approach involves the Michael addition reaction, where formaldehyde and dimethylamine are used under argon gas to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-amino-2,3-dihydro-1H-inden-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (6-amino-2,3-dihydro-1H-inden-5-yl)carboxylic acid, while reduction of the amino group can produce (6-amino-2,3-dihydro-1H-inden-5-yl)amine.
Scientific Research Applications
Chemistry
In chemistry, (6-amino-2,3-dihydro-1H-inden-5-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Indene derivatives have shown promise in antiviral, anticancer, and antimicrobial activities . Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound and its derivatives are investigated for their pharmacological properties. The compound’s ability to interact with specific receptors and enzymes makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer synthesis and as a precursor for high-performance materials.
Mechanism of Action
The mechanism of action of (6-amino-2,3-dihydro-1H-inden-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the indene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with (6-amino-2,3-dihydro-1H-inden-5-yl)methanol and exhibit similar biological activities.
Indene derivatives: Other indene derivatives, such as indan-1-ol and indan-1-one, also share the indene backbone and have comparable chemical reactivity.
Uniqueness
What sets this compound apart is its specific substitution pattern, which provides unique reactivity and biological activity. The presence of both amino and hydroxymethyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2758000-69-8 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
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